![molecular formula C17H14N2O2S B12624975 {2-[([1,1'-Biphenyl]-4-yl)amino]-1,3-thiazol-4-yl}acetic acid CAS No. 918793-40-5](/img/structure/B12624975.png)
{2-[([1,1'-Biphenyl]-4-yl)amino]-1,3-thiazol-4-yl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-[([1,1’-Biphenyl]-4-yl)amino]-1,3-thiazol-4-yl}acetic acid is an organic compound that features a biphenyl group linked to a thiazole ring through an amino group, with an acetic acid moiety attached to the thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {2-[([1,1’-Biphenyl]-4-yl)amino]-1,3-thiazol-4-yl}acetic acid typically involves the following steps:
Formation of the Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.
Thiazole Ring Formation: The thiazole ring can be formed by reacting the biphenyl intermediate with a thioamide under acidic conditions.
Amino Group Introduction: The amino group is introduced through a nucleophilic substitution reaction, where the thiazole ring is treated with an amine.
Acetic Acid Attachment: Finally, the acetic acid moiety is attached to the thiazole ring through an esterification reaction.
Industrial Production Methods
Industrial production of {2-[([1,1’-Biphenyl]-4-yl)amino]-1,3-thiazol-4-yl}acetic acid involves scaling up the synthetic routes mentioned above. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amino group is oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the biphenyl group to a cyclohexyl derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Various substituted thiazole derivatives.
Applications De Recherche Scientifique
Chemistry
Material Science: It is used in the synthesis of metal-organic frameworks (MOFs) for applications in gas storage and separation.
Biology
Biological Probes: The compound can be used as a fluorescent probe for detecting specific biomolecules.
Enzyme Inhibition: It has potential as an inhibitor for certain enzymes involved in metabolic pathways.
Medicine
Drug Development: The compound is being explored for its potential as a therapeutic agent in treating diseases such as cancer and bacterial infections.
Industry
Mécanisme D'action
The mechanism of action of {2-[([1,1’-Biphenyl]-4-yl)amino]-1,3-thiazol-4-yl}acetic acid involves its interaction with specific molecular targets. The biphenyl group allows the compound to insert into hydrophobic pockets of proteins, while the thiazole ring can form hydrogen bonds with amino acid residues. This interaction can inhibit enzyme activity or disrupt protein-protein interactions, leading to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminobiphenyl: An amine derivative of biphenyl used in the past as a rubber antioxidant and dye intermediate.
Indole-3-acetic acid: A plant hormone with a similar acetic acid moiety, used in plant growth regulation.
Tetrazole Derivatives: Compounds with a tetrazole ring that can substitute the carboxyl group, enhancing bioavailability and reducing toxicity.
Uniqueness
{2-[([1,1’-Biphenyl]-4-yl)amino]-1,3-thiazol-4-yl}acetic acid is unique due to its combination of a biphenyl group, thiazole ring, and acetic acid moiety. This structure allows it to interact with a wide range of molecular targets, making it versatile for various applications in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
918793-40-5 |
|---|---|
Formule moléculaire |
C17H14N2O2S |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
2-[2-(4-phenylanilino)-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C17H14N2O2S/c20-16(21)10-15-11-22-17(19-15)18-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,11H,10H2,(H,18,19)(H,20,21) |
Clé InChI |
IVIYGABULKBBQO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=NC(=CS3)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Pyridinamine, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)-](/img/structure/B12624894.png)
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(4-hydroxyphenyl)ethylamino]-4-oxobutanoate](/img/structure/B12624896.png)
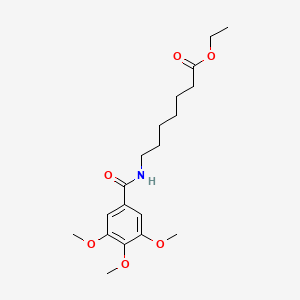
![(4R)-4-Ethyl-2-[6-(tetradecyloxy)naphthalen-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B12624911.png)
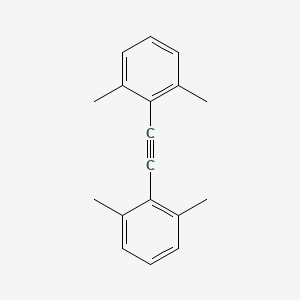

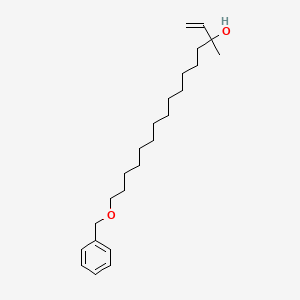
![(2S)-2-[4-(Benzyloxy)phenyl]-4-ethylmorpholine](/img/structure/B12624953.png)
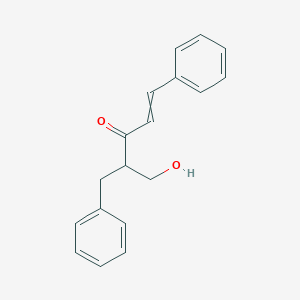
![Tert-butyl 2-{[(4-chlorophenyl)methyl]amino}acetate](/img/structure/B12624964.png)
![3-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]-N-phenylbenzamide](/img/structure/B12624966.png)

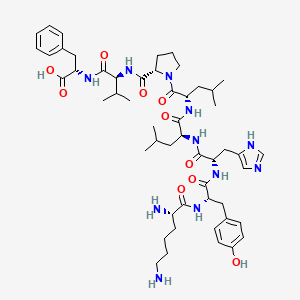
![2-(3-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12624985.png)
